3-(Piperidin-4-ylmethyl)cyclobutan-1-ol
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Overview
Description
3-(Piperidin-4-ylmethyl)cyclobutan-1-ol is a chemical compound that features a cyclobutane ring bonded to a piperidine moiety via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-4-ylmethyl)cyclobutan-1-ol typically involves the reaction of cyclobutanone with piperidine in the presence of a reducing agent. One common method includes the use of sodium borohydride (NaBH4) as the reducing agent, which facilitates the reduction of the carbonyl group in cyclobutanone to form the desired alcohol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-4-ylmethyl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: Further reduction can lead to the formation of different alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield cyclobutanone derivatives, while substitution reactions can produce various substituted cyclobutane compounds.
Scientific Research Applications
3-(Piperidin-4-ylmethyl)cyclobutan-1-ol has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is employed in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 3-(Piperidin-4-ylmethyl)cyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. This interaction can influence various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-piperidin-4-ylbutan-1-ol: Similar in structure but with a different alkyl chain length.
1-(Piperidin-4-yl)cyclobutan-1-ol: Similar but lacks the methylene bridge.
Uniqueness
3-(Piperidin-4-ylmethyl)cyclobutan-1-ol is unique due to its combination of a cyclobutane ring and a piperidine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H19NO |
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Molecular Weight |
169.26 g/mol |
IUPAC Name |
3-(piperidin-4-ylmethyl)cyclobutan-1-ol |
InChI |
InChI=1S/C10H19NO/c12-10-6-9(7-10)5-8-1-3-11-4-2-8/h8-12H,1-7H2 |
InChI Key |
UEXVLLPLZUJXDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CC2CC(C2)O |
Origin of Product |
United States |
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